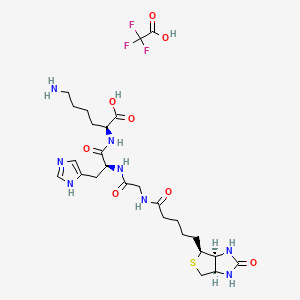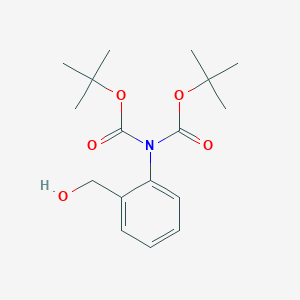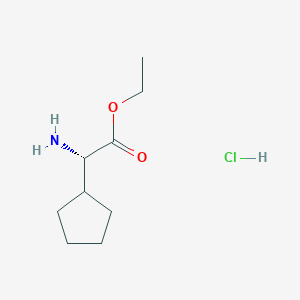![molecular formula C7H5IN2 B13657344 7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
7-Iodoimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the I2-mediated sp3 C–H amination, which employs molecular iodine from 2-pyridyl ketones and alkylamines. This reaction, in the presence of sodium acetate, produces imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated sp3 C–H amination reaction suggests its potential for industrial applications due to its operational simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
7-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom at the 7th position enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[4,5-b]pyridine: Used in the synthesis of various biologically active compounds.
7-Fluoro-imidazo[1,2-a]pyridine: Holds promise for pharmaceutical synthesis, especially in treating diseases like cancer.
Uniqueness: This unique feature allows for the synthesis of a wide range of functionalized derivatives and expands its utility in various fields .
Propriétés
Formule moléculaire |
C7H5IN2 |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
7-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
Clé InChI |
MHDJYMYYHAHHPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC=C2C=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)





